molecular formula C12H25BClNO2 B13494732 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride CAS No. 2850381-32-5

3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride

Cat. No.: B13494732
CAS No.: 2850381-32-5
M. Wt: 261.60 g/mol
InChI Key: FLTOSJHWWFGIJI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is a boronic acid derivative. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its unique structure, which includes a pyrrolidine ring and a dioxaborolane moiety, makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride typically involves the reaction of 3,3-dimethylpyrrolidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids.

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids/Esters: Resulting from oxidation reactions.

    Substituted Pyrrolidines: From nucleophilic substitution reactions.

Scientific Research Applications

3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride involves the formation of a boronate complex with the palladium catalyst. This complex facilitates the transfer of the boron moiety to the aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process include the activation of the palladium catalyst and the coordination of the boronate complex to the halide substrate.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is unique due to its combination of a pyrrolidine ring and a dioxaborolane moiety. This structure provides enhanced stability and reactivity compared to other boronic acid derivatives, making it a valuable reagent in various chemical transformations.

Properties

CAS No.

2850381-32-5

Molecular Formula

C12H25BClNO2

Molecular Weight

261.60 g/mol

IUPAC Name

3,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H24BNO2.ClH/c1-10(2)8-14-7-9(10)13-15-11(3,4)12(5,6)16-13;/h9,14H,7-8H2,1-6H3;1H

InChI Key

FLTOSJHWWFGIJI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CNCC2(C)C.Cl

Origin of Product

United States

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